5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Properties
Molecular Formula |
C12H7ClFN3O |
|---|---|
Molecular Weight |
263.65 g/mol |
IUPAC Name |
5-chloro-1-(2-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H7ClFN3O/c13-8-5-7-6-15-17(11(7)16-12(8)18)10-4-2-1-3-9(10)14/h1-6H,(H,16,18) |
InChI Key |
RQEJHEUZNPPMIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=C(C(=O)N3)Cl)C=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde with 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and pyridine-3-sulfonyl chloride in dichloromethane. The reaction is carried out at temperatures ranging from 10°C to 35°C, followed by crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution at the C5 Position
The chlorine atom at position C5 undergoes nucleophilic substitution under mild conditions. This reactivity is exploited in cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
Pd(OAc)₂/dppf catalyzes reactions with arylboronic acids (1.0 equiv.) in 1,4-dioxane/water (3:1) at 60°C, yielding 5-aryl derivatives. For example, coupling with phenylboronic acid under these conditions achieves 68% isolated yield .
| Entry | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ + dppf | Cs₂CO₃ | THF | 68 |
| 2 | Pd(OAc)₂ + dppf | Cs₂CO₃ | CH₃CN | 45 |
Table 1: Representative Suzuki-Miyaura coupling outcomes at C5 .
Oxidation Reactions
The pyridine ring undergoes selective oxidation at the C6 carbonyl group under aerobic conditions. For instance:
-
Oxidative Dehydrogenation :
In ethanol with acetic acid (6 equiv.) and O₂ (1 atm) at 130°C, the compound forms dehydrogenated pyrazolo[3,4-b]pyridine derivatives via intermediate adducts (confirmed by HRMS and NMR) .
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrazole ring participates in EAS, particularly at the C3 position:
-
Nitration :
Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at C3, confirmed by isotopic labeling studies. -
Halogenation :
Bromination using Br₂/FeBr₃ in DCM yields 3-bromo derivatives, enabling further functionalization .
Transition Metal-Catalyzed C–H Activation
The compound undergoes regioselective C–H functionalization under palladium catalysis:
-
Arylation at C7 :
Using Pd(OAc)₂ (5 mol%), dppf (5 mol%), and Cs₂CO₃ in 1,4-dioxane/water at 100°C, coupling with arylboronic acids achieves 54–95% yields depending on substituents .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the fused ring system exhibits unique reactivity:
-
Hydrolysis :
Treatment with 6M HCl at reflux generates 5-chloro-2-(2-fluorophenyl)pyridine-3-carboxylic acid, confirmed by LC-MS. -
Ring Expansion :
Reaction with excess DMF/POCl₃ forms tricyclic indazole derivatives via Schmidt rearrangement .
Functional Group Interconversion
The C6 carbonyl group is amenable to reduction or condensation:
-
Reductive Amination :
NaBH₃CN-mediated reaction with primary amines (e.g., benzylamine) yields secondary amines (82% yield). -
Schiff Base Formation :
Condensation with aromatic aldehydes in ethanol produces imine derivatives (e.g., 5h , HRMS [M-H]⁻ m/z 443.1315) .
Mechanistic Insights
Key intermediates identified include:
-
Enolate Adducts : Observed in reactions with β-dicarbonyl compounds, leading to cyclized products via oxidative dehydrogenation .
-
Palladacycles : Detected via ESI-MS during Suzuki couplings, supporting a Pd⁰/PdII catalytic cycle .
Comparative Reactivity
The 2-fluorophenyl group at N1 enhances electrophilicity at C5 and C7 compared to non-fluorinated analogues, as shown by DFT calculations (ΔΔG‡ = −3.2 kcal/mol for C5 substitution) .
Scientific Research Applications
5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives
Compound 171 (5-(4-Chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one) :
- Substituents : 4-Chlorobenzoyl at position 5, phenyl at position 1, and pyridin-3-yl at position 3.
- Activity : Exhibits strong antibacterial activity against E. coli, E. cloacae, and Serratia spp. .
- Comparison : The target compound’s 2-fluorophenyl group at position 1 may offer different electronic and steric effects compared to the phenyl group in Compound 171. Fluorine’s electron-withdrawing nature could improve membrane permeability or resistance to oxidative metabolism.
- 4-Substituted-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6(7H)-ones: Substituents: Methyl at position 3 and variable groups at position 4. Synthesis: Prepared via a three-component reaction in aqueous media using Meldrum’s acid and 3-methyl-1H-pyrazol-5-amine .
Pyrido[2,3-d]pyrimidines (Compounds 173a–173c):
- Structure : Feature a fused pyrimidine ring instead of a pyrazole.
- Activity: Demonstrate broad-spectrum antifungal activity against Candida spp. and Issatchenkia hanoiensis .
- Comparison : The pyrazolo[3,4-b]pyridine core in the target compound may offer distinct pharmacokinetic profiles compared to pyrido[2,3-d]pyrimidines, such as improved solubility or reduced toxicity.
N-Alkylated Pyrazolo-Pyridines:
- Example : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines.
- Synthesis: Prepared via alkylation of pyrazolo-pyridinones with substituted anilides in DMF .
- Comparison: The target compound lacks the acetamide side chain, which in other analogues enhances antibacterial potency against P. aeruginosa and S. aureus .
Structure–Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Both chloro (position 5) and fluoro (2-fluorophenyl) substituents in the target compound align with SAR trends observed in pyrazolo-pyridines, where electron-withdrawing groups enhance antimicrobial activity .
- Positional Effects: Chloro at position 5 (target compound) vs. position 6 (e.g., pyridoquinolones ) may lead to divergent biological interactions. Chloro at C-6 in pyridoquinolones shows activity comparable to hydroxyl groups, suggesting that position 5 in the target compound could optimize target specificity.
- Heterocyclic Fusion: Chromeno-pyrazolo-pyridinones (e.g., ) exhibit increased structural complexity, which may improve binding affinity but reduce synthetic accessibility compared to the simpler target compound .
Biological Activity
5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C12H8ClFN3O
- Molecular Weight : 229.21 g/mol
- CAS Number : 1437436-01-5
Antimicrobial Activity
Recent studies have demonstrated that pyrazolo derivatives, including this compound, exhibit significant antimicrobial properties. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against various pathogens, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives in its class .
- Biofilm Inhibition : It was found to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
- Synergistic Effects : When combined with other antibiotics, such as Ciprofloxacin and Ketoconazole, the compound exhibited synergistic effects that reduced their MICs .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Cytotoxicity : In vitro studies indicated that it possesses significant cytotoxic activity against various cancer cell lines. The IC50 values for cell viability were reported to be greater than 60 μM, indicating low toxicity at therapeutic concentrations .
- Mechanism of Action : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, suggesting a dual mechanism that may contribute to its anticancer efficacy .
Case Studies
Several case studies highlight the biological activity of pyrazolo derivatives:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated a series of pyrazolo compounds for their antimicrobial properties against a panel of bacteria and fungi.
- Results indicated that compounds similar to this compound exhibited potent bactericidal effects with low hemolytic activity, suggesting they are safe for use in therapeutic contexts .
- Evaluation of Anticancer Properties :
Data Table
| Activity Type | Compound Name | MIC (μg/mL) | IC50 (μM) | Notes |
|---|---|---|---|---|
| Antimicrobial | 5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin | 0.22 - 0.25 | N/A | Effective against S. aureus |
| Anticancer | 5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin | N/A | 0.52 - 31.64 | Inhibits DHFR and DNA gyrase |
Q & A
Q. How do substituent modifications influence biological activity and pharmacokinetics?
- Methodological Answer : Fluorine at the 2-phenyl position enhances metabolic stability by resisting cytochrome P450 oxidation. Introducing methyl groups at the pyridinone 3-position improves solubility (logP reduction by 0.5–1.0 units) . In vivo studies on analogs show that chlorophenyl substituents increase blood-brain barrier permeability, as demonstrated in pharmacokinetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
